2-chloro-N-cyclohexylbenzenesulfonamide

Description

BenchChem offers high-quality 2-chloro-N-cyclohexylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-cyclohexylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C12H16ClNO2S |

|---|---|

Poids moléculaire |

273.78 g/mol |

Nom IUPAC |

2-chloro-N-cyclohexylbenzenesulfonamide |

InChI |

InChI=1S/C12H16ClNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2 |

Clé InChI |

BLGBVQKIGCPUQB-UHFFFAOYSA-N |

SMILES canonique |

C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2Cl |

Origine du produit |

United States |

2-chloro-N-cyclohexylbenzenesulfonamide structure and properties

An In-depth Technical Guide to 2-chloro-N-cyclohexylbenzenesulfonamide: Structure, Properties, and Synthesis

Introduction

The benzenesulfonamide moiety is a foundational pharmacophore in contemporary medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific derivative, 2-chloro-N-cyclohexylbenzenesulfonamide, providing a detailed examination of its molecular structure, physicochemical properties, synthesis, and potential applications. While specific experimental data for this exact isomer is limited in publicly accessible literature, this document synthesizes information from closely related analogs to offer a comprehensive and scientifically grounded overview for researchers and drug development professionals.

Chemical Identity and Molecular Structure

Defining the precise identity of a compound is the first step in any rigorous scientific investigation. This section outlines the fundamental identifiers and structural representation of 2-chloro-N-cyclohexylbenzenesulfonamide.

1.1. Chemical Identifiers

While a specific CAS Number for the 2-chloro isomer was not identified in the surveyed literature, data for related structures are provided for reference.

| Identifier | Value | Reference Compound |

| IUPAC Name | 2-chloro-N-cyclohexylbenzenesulfonamide | - |

| Molecular Formula | C₁₂H₁₆ClNO₂S | - |

| Molecular Weight | 273.78 g/mol | [3] |

| CAS Number | 88522-14-9 | (for 2,5-dichloro-N-cyclohexylbenzenesulfonamide)[4] |

| CAS Number | 3237-31-8 | (for N-Cyclohexylbenzenesulfonamide)[5] |

1.2. Molecular Structure

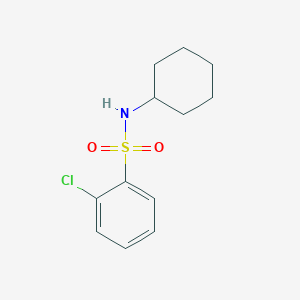

The structure consists of a benzene ring substituted with a chlorine atom at the ortho position and a sulfonamide group. The nitrogen atom of the sulfonamide is, in turn, bonded to a cyclohexyl ring.

Caption: 2D structure of 2-chloro-N-cyclohexylbenzenesulfonamide.

Physicochemical and Structural Properties

The physical and chemical properties of a molecule dictate its behavior in biological and chemical systems. This section details these properties, drawing heavily on data from structural analogs.

2.1. Predicted and Analog-Derived Properties

| Property | Value | Source Compound and Reference |

| Physical State | Expected to be a crystalline solid. | Inferred from analogs |

| Melting Point | 97–103 °C | N-Cyclohexyl-2-benzothiazole sulfenamide |

| Molecular Formula | C₁₂H₁₆ClNO₂S | [3] |

| Molecular Weight | 273.78 | [3] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | 2,5-Dichloro-N-cyclohexylbenzenesulfonamide[4] |

| LogP | 3.6044 | 2,5-Dichloro-N-cyclohexylbenzenesulfonamide[4] |

| Hydrogen Bond Donors | 1 | 2,5-Dichloro-N-cyclohexylbenzenesulfonamide[4] |

| Hydrogen Bond Acceptors | 2 | 2,5-Dichloro-N-cyclohexylbenzenesulfonamide[4] |

| Rotatable Bonds | 3 | 2,5-Dichloro-N-cyclohexylbenzenesulfonamide[4] |

2.2. Crystal Structure and Conformation

While a crystal structure for the title compound is not available, analysis of its positional isomer, 4-chloro-N-cyclohexylbenzenesulfonamide, provides significant insight.[3]

-

Conformation: The molecule likely adopts an L-shaped conformation.[3]

-

Cyclohexyl Ring: The cyclohexyl ring is expected to be in a stable chair conformation.[3][6]

-

Sulfur Geometry: The sulfur atom possesses a distorted tetrahedral geometry.[3]

-

Intermolecular Interactions: In the solid state, molecules are likely to form dimers through N—H⋯O hydrogen bonds between the sulfonamide groups of adjacent molecules.[3]

Synthesis and Characterization

The construction of sulfonamides is a well-established transformation in organic chemistry. The primary route involves the reaction of a sulfonyl chloride with a primary or secondary amine.

3.1. Synthetic Pathway

The synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide is achieved via a nucleophilic substitution reaction between 2-chlorobenzenesulfonyl chloride and cyclohexylamine. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonamide bond.

Caption: General synthesis pathway for 2-chloro-N-cyclohexylbenzenesulfonamide.

3.2. Experimental Protocol

The following protocol is adapted from the established synthesis of the isomeric 4-chloro-N-cyclohexylbenzenesulfonamide.[3] This procedure serves as a robust starting point for the synthesis of the title compound.

Materials:

-

Cyclohexylamine (1.0 mmol)

-

2-Chlorobenzenesulfonyl chloride (1.0 mmol)

-

Distilled water (10 mL)

-

3% Sodium carbonate solution

-

3 N Hydrochloric acid (HCl)

-

Methanol (for crystallization)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve cyclohexylamine (1.0 mmol) in 10 mL of distilled water.

-

Addition of Sulfonyl Chloride: To the stirred solution, add 2-chlorobenzenesulfonyl chloride (1.0 mmol) portion-wise.

-

pH Control: Throughout the addition, maintain the pH of the reaction mixture at approximately 8 by the dropwise addition of a 3% sodium carbonate solution. The base neutralizes the HCl byproduct, driving the reaction to completion.

-

Reaction Monitoring: Monitor the consumption of the starting materials using Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, adjust the pH to 3 using 3 N HCl. This protonates any excess amine and ensures the sulfonamide product is neutral and minimally soluble.

-

Isolation: The resulting precipitate is the crude product. Isolate the solid by vacuum filtration.

-

Purification: Wash the collected solid with distilled water to remove any inorganic salts.

-

Crystallization: Recrystallize the crude product from methanol to yield the purified 2-chloro-N-cyclohexylbenzenesulfonamide.

3.3. Spectroscopic Characterization (Predicted)

Although experimental spectra for the title compound are not available, the expected NMR signatures can be predicted based on its structure and data from analogs.[7][8]

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the 2-chlorophenyl ring (typically in the 7.0-8.0 ppm range), a signal for the N-H proton of the sulfonamide, and a series of multiplets for the protons of the cyclohexyl ring.

-

¹³C NMR: The spectrum would display signals for the four distinct aromatic carbons, with their chemical shifts influenced by the chloro and sulfonamide substituents, and signals for the carbons of the cyclohexyl ring. The carbon attached to the nitrogen would appear further downfield.[9]

-

FTIR: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹), and a band for the N-H stretch (around 3300-3200 cm⁻¹).[2]

Biological and Pharmacological Context

The benzenesulfonamide scaffold is of paramount importance in drug discovery due to its ability to mimic a peptide linkage and act as a zinc-binding group, making it a privileged structure for enzyme inhibitors.[1]

4.1. The Benzenesulfonamide Pharmacophore

Benzenesulfonamide derivatives have been successfully developed into drugs with a wide range of therapeutic applications:

-

Antimicrobial Agents: The original "sulfa drugs" function by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[1]

-

Anticancer Agents: Many derivatives are potent inhibitors of carbonic anhydrases, particularly tumor-associated isoforms like CA IX and XII, which are overexpressed in hypoxic tumors.[1]

-

Anti-inflammatory Drugs: Some sulfonamides are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

-

Diuretics and Antihypertensives: Certain derivatives act as diuretics by inhibiting carbonic anhydrase in the kidneys or have other mechanisms to lower blood pressure.[10]

4.2. Potential Applications in Drug Discovery

Given the established bioactivity of this chemical class, 2-chloro-N-cyclohexylbenzenesulfonamide represents a valuable scaffold for further chemical exploration. The presence of the ortho-chloro substituent and the N-cyclohexyl group provides specific steric and electronic properties that can be exploited to achieve selective binding to biological targets. It serves as a promising starting point for the design of novel inhibitors for enzymes such as carbonic anhydrases, kinases, and proteases.

Safety and Handling

Based on safety data sheets for structurally similar compounds, 2-chloro-N-cyclohexylbenzenesulfonamide should be handled with appropriate care.

-

Hazard Identification: Expected to cause skin irritation and serious eye irritation. May cause respiratory irritation if inhaled.

-

Handling Precautions:

-

Use only in a well-ventilated area, such as a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (e.g., nitrile rubber).

-

Wear safety glasses with side-shields or goggles.

-

Wear a lab coat.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Conclusion

2-chloro-N-cyclohexylbenzenesulfonamide is a compound of significant interest within the broader class of biologically active benzenesulfonamides. While direct experimental data is sparse, a comprehensive understanding of its structure, properties, and reactivity can be effectively assembled through the analysis of its close structural analogs. Its straightforward synthesis makes it an accessible scaffold for medicinal chemistry programs aimed at developing novel therapeutics. As with all chemical research, proper safety protocols must be strictly followed during its handling and use.

References

-

LookChem. (n.d.). Benzenepropanesulfonamide, 2-chloro-N-cyclohexyl-. Retrieved from [Link]

-

Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (2013). Molecules. Retrieved from [Link]

-

Suchetan, P. A., Gowda, B. T., Foro, S., & Fuess, H. (2010). 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1133. Retrieved from [Link]

-

Sharif, S., John, P., Ali, S., Siddiqui, H. L., & Parvez, M. (2012). 4-Chloro-N-cyclohexylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o468. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Siddiqui, W. A., Ashraf, A., Siddiqui, H. L., Akram, M., & Parvez, M. (2012). 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 2), o370. Retrieved from [Link]

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Supporting Information. Retrieved from [Link]

-

Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2015). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Molecules, 20(9), 16298-16315. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). N-Cyclohexylbenzenesulfonamide. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. Retrieved from [Link]

-

Gowda, B. T., et al. (2011). 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 67(Pt 4), o988. Retrieved from [Link]

-

Singh, U. P., & Singh, A. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. International Journal of ChemTech Research, 6(5), 2848-2860. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloro-N-cyclohexylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. N-Cyclohexylbenzenesulfonamide | C12H17NO2S | CID 232561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

Synthesis, Physicochemical Profiling, and Catalytic Assembly of 2-Chloro-N-cyclohexylbenzenesulfonamide

A Technical Whitepaper for Researchers and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

Within the domain of synthetic methodology and pharmacophore design, secondary aryl sulfonamides represent a privileged structural motif. This technical whitepaper provides an in-depth analysis of 2-chloro-N-cyclohexylbenzenesulfonamide , a highly modular compound utilized in drug discovery. We detail its core physicochemical properties, including its verified CAS Registry Number, and provide a comprehensive, self-validating protocol for its synthesis via state-of-the-art phosphine/photoredox-catalyzed anti-Markovnikov hydroamination.

Chemical Identity & Physicochemical Profiling

Accurate chemical identification is the bedrock of reproducible research. The quantitative data and structural parameters for 2-chloro-N-cyclohexylbenzenesulfonamide are summarized in the table below for rapid reference and comparative analysis[1].

| Property | Value / Description |

| Chemical Name | 2-chloro-N-cyclohexylbenzenesulfonamide |

| CAS Registry Number | 146531-91-1[1] |

| Molecular Formula | C12H16ClNO2S[1] |

| Molecular Weight | 273.78 g/mol |

| Structural Class | Secondary Aryl Sulfonamide |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 2 (S=O) |

| Topological Polar Surface Area (TPSA) | 46.2 Ų |

| Rotatable Bonds | 3 |

Mechanistic Paradigm: Phosphine/Photoredox-Catalyzed Hydroamination

Historically, the synthesis of secondary sulfonamides relied on the electrophilic trapping of amines by sulfonyl chlorides—a method limited by the generation of corrosive byproducts and the availability of functionalized precursors. A modern paradigm shift in C-N bond construction is the direct, atom-economical anti-Markovnikov hydroamination of unactivated olefins using primary sulfonamides, driven by dual phosphine and photoredox catalysis[2].

In this framework, 2-chloro-N-cyclohexylbenzenesulfonamide is elegantly synthesized from 2-chlorobenzenesulfonamide and cyclohexene[2]. The catalytic cycle initiates with the excitation of an Iridium-based photoredox catalyst via visible light. The excited state photocatalyst undergoes a single-electron transfer (SET) with a trialkylphosphine (e.g., PCy3 or PPh3) to generate a highly electrophilic phosphine radical cation. Nucleophilic addition of 2-chlorobenzenesulfonamide to this radical cation yields a transient phosphoranyl radical.

Crucially, subsequent α -scission of the P-N bond extrudes the phosphine and unveils an electrophilic N-centered sulfonamidyl radical. This radical rapidly adds across the π -bond of cyclohexene. The resulting C-centered radical adduct is then quenched via hydrogen atom transfer (HAT) from a designated thiol donor, delivering the final secondary sulfonamide product in excellent yield[2].

Reaction Pathway Visualization

The logical flow of the dual catalytic cycle is mapped below.

Figure 1: Photoredox catalytic cycle for 2-chloro-N-cyclohexylbenzenesulfonamide synthesis.

Self-Validating Experimental Protocol

To ensure absolute reproducibility, the following protocol is designed as a self-validating system. Every step is grounded in chemical causality to prevent off-target reactivity[2].

Phase 1: Reagent Assembly & Inertion

-

Action: In an argon-filled glovebox, combine 2-chlorobenzenesulfonamide (1.0 equiv), cyclohexene (2.0 equiv),[Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol %), triphenylphosphine (10 mol %), and 2,4,6-triisopropylbenzenethiol (TRIP-SH, 10 mol %) in an oven-dried borosilicate vial. Dissolve in anhydrous, degassed 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration of the sulfonamide.

-

Causality & Rationale: The strictly anaerobic glovebox environment is mandatory because molecular oxygen is a potent triplet quencher that will rapidly deactivate the excited Ir(III) photocatalyst and intercept the transient N-centered radicals. DCE is selected over ethereal solvents to prevent competitive hydrogen atom abstraction by the highly reactive sulfonamidyl radical. The excess of cyclohexene thermodynamically drives the intermolecular radical addition.

Phase 2: Photochemical Activation

-

Action: Seal the vial with a PTFE-lined septum, transfer it out of the glovebox, and irradiate with a 427 nm blue LED array at ambient temperature (25 °C) for 24 hours under vigorous magnetic stirring.

-

Causality & Rationale: The 427 nm wavelength precisely overlaps with the metal-to-ligand charge transfer (MLCT) absorption band of the Iridium photocatalyst, ensuring selective excitation without causing direct photolysis of the substrate bonds. Vigorous stirring maximizes the surface area exposed to the photon flux, mitigating Beer-Lambert attenuation in the reaction medium.

Phase 3: Quenching & Isolation

-

Action: Terminate the reaction by turning off the light source and opening the vial to ambient air. Concentrate the crude mixture under reduced pressure.

-

Causality & Rationale: The introduction of ambient oxygen rapidly quenches the radical propagation cycle, acting as a definitive "off" switch that prevents the formation of off-target thermodynamic sinks during solvent evaporation.

Phase 4: System Validation & Analytical Confirmation

-

Action: Purify the crude residue via flash column chromatography (silica gel, hexanes/EtOAc gradient). Validate the isolated product via 1 H NMR and LC-MS.

-

Validation Mechanism: The protocol is self-validating through analytical checkpoints. Successful C-N bond formation is confirmed by the emergence of a diagnostic methine proton multiplet (cyclohexyl -CH-N) in the 3.0–3.5 ppm region of the 1 H NMR spectrum, and a mass-to-charge ratio ( m/z ) of 274.0 [M+H] + via LC-MS. Absence of these signals immediately indicates failure at the radical generation or trapping stage, prompting a review of the inertion protocols.

Applications in Drug Development

In medicinal chemistry, the 2-chloro-N-cyclohexylbenzenesulfonamide scaffold serves as a highly modular and tunable pharmacophore:

-

Steric Tuning & Dihedral Control: The ortho-chloro substituent on the benzenesulfonamide ring exerts a profound stereoelectronic effect. It restricts rotation around the C(aryl)-S bond, locking the sulfonamide into a specific dihedral conformation. This rigidification is often required for optimal binding in the narrow active sites of metalloenzymes (e.g., Carbonic Anhydrase).

-

Lipophilic Shielding: The N-cyclohexyl moiety provides a bulky, lipophilic shield that enhances membrane permeability. Furthermore, the absence of benzylic protons on the cyclohexyl ring improves metabolic stability against oxidative deamination by Cytochrome P450 enzymes, a critical parameter in optimizing oral bioavailability.

References

1.[1] Title: 146531-91-1 CAS Number, Properties, and Structure Source: GuideChem URL:

2.[2] Title: Phosphine/Photoredox Catalyzed Anti-Markovnikov Hydroamination of Olefins with Primary Sulfonamides via α -Scission from Phosphoranyl Radicals Source: Journal of the American Chemical Society (ACS Publications) URL:

Sources

The Mechanistic Evolution of N-Substituted Sulfonamides: From Classic Antimicrobials to Targeted Therapeutics

Executive Summary

For over eight decades, primary sulfonamides have served as the cornerstone of antimicrobial therapy, functioning primarily as structural analogs of p-aminobenzoic acid (PABA) to competitively inhibit bacterial dihydropteroate synthase. However, modern drug discovery has catalyzed a pharmacological paradigm shift: the functionalization of the sulfonamide nitrogen. N-substituted sulfonamides (secondary and tertiary derivatives) abolish classic PABA mimicry, fundamentally altering the molecule's steric bulk, pKa, and lipophilicity. This structural evolution has unlocked a new tier of therapeutic applications, transforming sulfonamides into highly selective metalloenzyme inhibitors, targeted anticancer agents, and transition-metal-coordinated chemical nucleases.

This technical whitepaper deconstructs the mechanistic rationale behind N-substituted sulfonamides, providing drug development professionals with validated quantitative data, self-validating experimental protocols, and the causality behind their targeted therapeutic efficacy.

Core Therapeutic Applications & Mechanistic Rationale

Selective Carbonic Anhydrase (CA) Inhibition in Oncology

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes critical for pH regulation. In the hypoxic microenvironments of solid tumors, transmembrane isozymes CA IX and CA XII are massively upregulated to extrude intracellular acid, promoting tumor survival and metastasis[1].

While primary sulfonamides bind indiscriminately to the active-site Zn²⁺ ion of all CA isozymes, N-substituted sulfonamides utilize a "tail approach." The bulky N-substituents sterically hinder binding to the narrow active sites of cytosolic CA I and II, while perfectly complementing the wider, more hydrophobic active-site clefts of tumor-associated CA IX and XII. This selective coordination disrupts the tumor's pH homeostasis, driving the cancer cells into apoptosis without causing the systemic toxicity associated with off-target CA I/II inhibition[1].

Transition Metal Coordination: Cu(II) Complexes as Chemical Nucleases

N-substituted sulfonamides act as highly efficient bidentate or tridentate ligands for transition metals, particularly Copper(II). The coordination of Cu(II) with N-substituted sulfonamides creates redox-active complexes that function as "artificial nucleases"[2].

The aromatic rings of the N-substituents (e.g., naphthalene or benzene) facilitate the intercalation of the complex between DNA base pairs. Once anchored to the nucleic acid, the Cu(II) center undergoes a Fenton-like redox cycle, reducing molecular oxygen to generate localized Reactive Oxygen Species (ROS). This highly targeted oxidative stress induces irreversible DNA strand scission, bypassing traditional resistance mechanisms seen in platinum-based chemotherapeutics[2].

Mechanism of Cu(II) N-substituted sulfonamides inducing DNA cleavage.

Quantitative Efficacy Data

The structural tuning of the N-substituent directly dictates the thermodynamic binding affinity and cellular potency of the drug. The following table synthesizes quantitative efficacy metrics across different classes of N-substituted sulfonamides.

| Compound Class / Modification | Target / Cell Line | Efficacy Metric | Reference Standard | Ref |

| Dansyl-derived N-substituted sulfonamides | Carbonic Anhydrase (1AZM) | Binding Affinity: -6.8 to -8.2 kcal/mol | Acetazolamide (-5.25 kcal/mol) | [3] |

| Sulfamethoxazole derivative (S15) | MCF7 Breast Cancer Cells | IC₅₀: 0.73 µg/mL (Hypoxic conditions) | Staurosporine (1.63 µg/mL) | [1] |

| 2,4-dichloro-1,3,5-triazine sulfa derivatives | Bovine CA II | Enhanced CA Inhibition vs parent drug | Parent Sulfa Drugs | [4] |

| Cu(II) N-substituted sulfonamide complexes | HeLa / WM35 / Plasmid DNA | Enhanced Nuclease & Cytotoxic Activity | Cisplatin | [2] |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following workflows detail the synthesis and biological evaluation of N-substituted sulfonamides. Each protocol is designed as a self-validating system, explaining the causality behind critical experimental variables.

Synthesis of N-Substituted Sulfonamides via Dansyl Chloride[3]

Workflow:

-

Reaction Setup: Dissolve 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) and an aromatic amine in a basic aqueous/organic solvent mixture.

-

Nucleophilic Attack: Stir at room temperature to allow the amine to attack the sulfonyl group.

-

Purification & Characterization: Extract the product, purify via column chromatography, and characterize using ¹H NMR, ¹³C NMR, and LCMS.

Causality & Mechanistic Rationale: Dansyl chloride is specifically chosen as the sulfonyl donor because its dimethylamino-naphthalene moiety acts as an intrinsic fluorophore. This allows researchers to track the intracellular localization of the synthesized sulfonamide in real-time during subsequent in vitro assays. The basic medium is strictly required to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine and driving the acyl substitution forward[3].

Self-Validation Check: The reaction is self-validating via ¹H NMR spectroscopy. The complete disappearance of the primary amine protons and the emergence of a highly deshielded secondary sulfonamide proton (NH) signal (typically resonating between 8.0–10.0 ppm) definitively confirms successful N-substitution[3].

In Vitro Carbonic Anhydrase Inhibition Assay (Spectrophotometric)[4]

Workflow:

-

Buffer Preparation: Prepare 60 μL of 50 mM Tris-sulfate buffer (pH 7.6) containing 0.1 mM ZnCl₂.

-

Enzyme-Inhibitor Pre-incubation: Add 10 μL of the test N-substituted sulfonamide (0.5 mM in 1% DMSO) and 10 μL (50 U) of bovine CA II enzyme per well. Incubate at 25°C for 10 minutes.

-

Reaction Initiation: Add 10 μL of p-nitrophenyl acetate (4-NPA) substrate.

-

Kinetic Monitoring: Continuously monitor the absorbance at 400 nm using a microplate reader to calculate the IC₅₀.

Causality & Mechanistic Rationale: Tris-sulfate is utilized instead of standard phosphate buffers because phosphate anions can competitively coordinate with the active-site zinc, artificially dampening the enzyme's baseline activity. The 10-minute pre-incubation step is non-negotiable; it provides the necessary activation energy and time for the bulky N-substituted sulfonamide to navigate the enzyme cleft and establish a stable, thermodynamic coordination bond with the Zn²⁺ ion before the competitive substrate is introduced[4].

Self-Validation Check: A positive control well containing 1% DMSO (without the inhibitor) must exhibit a rapid, linear increase in absorbance at 400 nm. If this control fails to generate the yellow p-nitrophenol product, it indicates that the enzyme has denatured or the essential Zn²⁺ cofactor has been depleted, invalidating the entire plate[4].

Step-by-step workflow for the Carbonic Anhydrase inhibition assay.

Cytotoxicity and Apoptosis Evaluation (Annexin V-FITC/PI)[1]

Workflow:

-

Cell Treatment: Seed MCF7 breast cancer cells (1–5 × 10⁵ cells) and treat with the established IC₅₀ concentration of the sulfonamide derivative.

-

Staining: Harvest the cells, suspend them in a calcium-rich binding buffer, and incubate with 5 μL Annexin V-FITC and 5 μL Propidium Iodide (PI, 50 mg/mL).

-

Flow Cytometry: Analyze the fluorescence signatures to quantify apoptotic populations.

Causality & Mechanistic Rationale: This dual-staining methodology is chosen to differentiate between programmed cell death and uncontrolled toxicity. Annexin V specifically binds to phosphatidylserine, a lipid that flips to the outer leaflet of the plasma membrane only during active apoptosis. PI is a membrane-impermeable DNA intercalator that can only enter cells with severely compromised membranes (late apoptosis or necrosis)[1].

Self-Validation Check: The assay inherently separates the cellular response into four distinct quadrants (Live, Early Apoptotic, Late Apoptotic, Necrotic). If the N-substituted sulfonamide pushes the cell population exclusively into the PI-positive/Annexin-negative quadrant, the drug is acting as a non-specific necrotic toxin rather than a targeted therapeutic agent, triggering a mandatory redesign of the compound's lipophilic tail[1].

References

-

[3] Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences. 3

-

[2] New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents. PMC / MDPI. 2

-

[1] New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. Pharmaceuticals (MDPI). 1

-

[4] Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International / PMC.4

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Cu+2 Complexes with N-Sulfonamide Ligands: Potential Antitumor, Antibacterial, and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.unar.ac.id [repository.unar.ac.id]

- 4. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Mechanistic History of 2-Chloro-N-Cyclohexylbenzenesulfonamide: A Paradigm Shift in Radical Hydroamination

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Principal Investigators, and Drug Development Professionals

Executive Summary: The Hydroamination Bottleneck

Sulfonamides are a cornerstone of modern medicinal chemistry, featured in nearly 10% of the top 200 small-molecule pharmaceuticals globally due to their hydrolytic stability and bioisosteric properties[1]. Despite their ubiquity, the direct functionalization of unactivated alkenes with primary sulfonamides via anti-Markovnikov addition has historically presented a massive thermodynamic hurdle.

The core issue lies in the Nitrogen-Hydrogen (N–H) bond of primary sulfonamides, which possesses a prohibitively high Bond Dissociation Free Energy (BDFE ~ 105 kcal/mol) and a high oxidation potential[2]. Traditional synthetic approaches required appending sacrificial redox auxiliaries to alter these potentials, a process that generated stoichiometric waste and severely limited substrate scope[2].

The molecule 2-chloro-N-cyclohexylbenzenesulfonamide is historically significant not as a blockbuster drug itself, but as the archetypal validation molecule that proved this thermodynamic wall could be breached. Its successful synthesis marked the dawn of a new kinetic workaround in radical chemistry: the α-scission of phosphoranyl radicals[2].

The Breakthrough: Dual Phosphine/Photoredox Catalysis

In 2021, the Doyle group fundamentally altered the landscape of nitrogen-centered radical (NCR) generation[3]. Instead of relying on brute-force direct oxidation or proton-coupled electron transfer (PCET), they engineered a dual phosphine and photoredox catalytic system[2].

Historically, when phosphoranyl radicals were generated, they underwent β-scission with oxygen or sulfur nucleophiles, a thermodynamically driven pathway that produced stoichiometric phosphine oxide waste[4]. The Doyle group discovered that by using nitrogen-based nucleophiles (such as 2-chlorobenzenesulfonamide), the intermediate instead undergoes a kinetically favored α-scission of the P–N bond[2]. This unprecedented pathway liberates an electrophilic sulfonamidyl radical and flawlessly regenerates the phosphine catalyst[2].

The synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide proved that sterically hindered, unactivated internal olefins (cyclohexene) could be efficiently coupled with electronically deactivated primary sulfonamides without stoichiometric waste[2].

Mechanistic Pathway & Signaling Dynamics

To understand the elegance of this synthesis, one must analyze the synchronized cycles of the Ir(III) photocatalyst, the phosphine catalyst, and the Hydrogen Atom Transfer (HAT) agent.

Fig 1: Dual phosphine/photoredox catalytic cycle for 2-chloro-N-cyclohexylbenzenesulfonamide.

Quantitative Data: The Self-Validating Nature of the System

In developing a robust methodology, every component must be mechanistically justified. The table below summarizes the optimization parameters for the synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide, demonstrating the strict causality of the catalytic network[2].

| Deviation from Standard Operating Procedure | Yield of Target Compound (%) | Mechanistic Causality & System Failure Point |

| None (Standard Conditions) | 85% | Optimal generation of the sulfonamidyl radical via α-scission. |

| Omission of Ir(III) Photocatalyst | 0% | Failure to initiate the single-electron transfer (SET) cascade. |

| Omission of 450 nm Light Source | 0% | Photochemical excitation of the Ir(III) complex is strictly required. |

| Omission of Phosphine (PCy3) | 0% | P–N bond formation and subsequent α-scission cannot occur. |

| Substitution of PCy3 with PPh3 | < 20% | Altered oxidation potential and sterics favor unproductive side pathways. |

| Omission of TRIP-SH (HAT Catalyst) | Trace | Catalytic cycle stalls at the carbon-centered radical; no H-atom transfer. |

Experimental Protocol: Synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide

As an application scientist, I emphasize that radical chemistry is highly sensitive to environmental quenching. This protocol is designed as a self-validating system; failure at any step indicates a breach in environmental controls or reagent purity.

Phase 1: Reagent Preparation and Assembly (Glovebox Operations)

Causality: Oxygen is a potent triplet quencher for excited-state photocatalysts and rapidly intercepts carbon-centered radicals. Absolute exclusion of O2 is mandatory.

-

Transfer an oven-dried 8 mL reaction vial equipped with a Teflon-coated magnetic stir bar into a nitrogen-filled glovebox.

-

Add the primary sulfonamide, 2-chlorobenzenesulfonamide (0.20 mmol, 1.0 equiv).

-

Add the photocatalyst, Ir[dF(Me)ppy]2(dtbbpy)PF6 (2.0 mol %). Note: This specific Ir(III) complex provides the exact oxidation potential required to oxidize PCy3 without degrading the sulfonamide.

-

Add the phosphine catalyst, tricyclohexylphosphine ( PCy3 ) (2.5 mol %).

-

Add the HAT catalyst, 2,4,6-triisopropylbenzenethiol (TRIP-SH) (10 mol %). Note: The extreme steric bulk of TRIP-SH prevents unwanted thiol-ene background reactions.

-

Add the unactivated olefin, cyclohexene (0.30 mmol, 1.5 equiv).

-

Suspend the mixture in anhydrous, degassed trifluorotoluene ( PhCF3 ) (2.0 mL, 0.1 M). Causality: PhCF3 is uniquely suited here as it solubilizes the polar components while remaining entirely inert to hydrogen atom abstraction by the highly reactive sulfonamidyl radical.

Phase 2: Photochemical Irradiation

-

Seal the vial tightly with a Teflon-lined crimp cap and remove it from the glovebox.

-

Place the vial in a photoreactor equipped with 450 nm blue LEDs (e.g., Kessil PR160L) positioned approximately 5 cm from the light source.

-

Critical Validation Step: Engage a high-powered cooling fan to maintain the reaction temperature strictly at 25 °C. Causality: High-intensity LEDs generate significant thermal energy. Elevated temperatures promote the thermal decomposition of the kinetically sensitive phosphoranyl radical intermediate, leading to a collapse in yield.

-

Stir vigorously (1000 rpm) under irradiation for 24 hours.

Phase 3: Isolation and Verification

-

Quench the reaction by opening the vial to ambient air, intentionally introducing oxygen to terminate the radical chain.

-

Concentrate the crude mixture under reduced pressure.

-

Purify via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

-

Validation: Analyze the purified fractions via 1H NMR. The diagnostic shift of the newly formed C–N bond (the methine proton on the cyclohexane ring) will confirm the successful anti-Markovnikov addition, yielding the pure 2-chloro-N-cyclohexylbenzenesulfonamide .

Implications for Drug Discovery

The historical discovery of this specific synthetic route has profound implications for modern pharmacology. By enabling the late-stage functionalization of complex, unactivated olefins with primary sulfonamides, medicinal chemists can now rapidly generate libraries of secondary sulfonamides[1]. This bypasses the need for multi-step pre-functionalization, accelerating the optimization of pharmacokinetic properties (such as lipophilicity and metabolic stability) in lead compounds[3].

References

-

Chinn, A. J.; Sedillo, K.; Doyle, A. G. "Phosphine/Photoredox Catalyzed Anti-Markovnikov Hydroamination of Olefins with Primary Sulfonamides via α-Scission from Phosphoranyl Radicals." Journal of the American Chemical Society (2021). [Link]

-

"Nitrogen-Centered Radicals in Functionalization of sp2 Systems: Generation, Reactivity, and Applications in Synthesis." Chemical Reviews (2022). [Link]

-

"Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates." ACS Catalysis (2022). [Link]

Sources

The Fundamental Chemistry of 2-Chloro-N-cyclohexylbenzenesulfonamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of 2-chloro-N-cyclohexylbenzenesulfonamide, a molecule of interest for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, synthesis, reactivity, analytical characterization, and safety protocols, offering field-proven insights and methodologies.

Molecular Structure and Physicochemical Properties

2-Chloro-N-cyclohexylbenzenesulfonamide possesses a core structure consisting of a 2-chlorinated benzene ring attached to a sulfonamide group, which is further substituted with a cyclohexyl moiety. This unique combination of a flexible cycloaliphatic group and a rigid, substituted aromatic ring imparts specific physicochemical properties that influence its reactivity and potential biological activity.

The structural arrangement of a related compound, 4-Chloro-N-cyclohexylbenzenesulfonamide, has been shown to adopt an L-shaped conformation, with the cyclohexyl ring in a chair conformation[1]. It is highly probable that 2-chloro-N-cyclohexylbenzenesulfonamide adopts a similar spatial arrangement. The presence of the chlorine atom at the ortho position of the benzene ring can induce steric and electronic effects that modulate the molecule's interaction with biological targets.

A summary of the predicted and known physicochemical properties for closely related compounds is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClNO₂S | - |

| Molecular Weight | 273.78 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 46.17 Ų | [2] |

| Predicted LogP | 3.6044 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 3 | [2] |

Table 1: Physicochemical Properties of Chloro-N-cyclohexylbenzenesulfonamide Analogs.

Synthesis and Reaction Mechanisms

The synthesis of N-substituted benzenesulfonamides is a well-established process in organic chemistry. The primary route to 2-chloro-N-cyclohexylbenzenesulfonamide involves the nucleophilic substitution reaction between 2-chlorobenzenesulfonyl chloride and cyclohexylamine.

General Synthetic Protocol

The following protocol is adapted from the synthesis of the analogous 4-chloro-N-cyclohexylbenzenesulfonamide[1]. The underlying principle of this reaction is the attack of the nucleophilic amine (cyclohexylamine) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

Experimental Protocol: Synthesis of 2-Chloro-N-cyclohexylbenzenesulfonamide

-

Reaction Setup: To a solution of cyclohexylamine (1.0 equivalent) in a suitable solvent (e.g., water, dichloromethane) at room temperature, add a base such as sodium carbonate solution (e.g., 3%) to maintain a basic pH (pH 8)[1].

-

Addition of Sulfonyl Chloride: Slowly add 2-chlorobenzenesulfonyl chloride (1.0 equivalent) to the reaction mixture with vigorous stirring. The reaction is typically exothermic, and cooling may be necessary to maintain the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed[1].

-

Workup: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 3 N HCl) to a pH of approximately 3[1]. This will precipitate the product.

-

Isolation and Purification: Filter the resulting precipitate, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield the pure 2-chloro-N-cyclohexylbenzenesulfonamide[1].

The following diagram illustrates the general workflow for the synthesis.

Caption: General workflow for the synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of cyclohexylamine attacks the electrophilic sulfur atom of 2-chlorobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion. The base in the reaction mixture serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of solvent and base can influence the reaction rate and yield.

Reactivity and Potential Applications

The reactivity of 2-chloro-N-cyclohexylbenzenesulfonamide is dictated by the functional groups present: the sulfonamide linkage, the chlorinated aromatic ring, and the cyclohexyl group.

-

Sulfonamide Group: The N-H proton of the sulfonamide is acidic and can be deprotonated by a strong base. The sulfonamide group is generally stable but can be cleaved under harsh acidic or basic conditions.

-

2-Chlorophenyl Group: The chlorine atom deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. However, the chloro-substituted ring can participate in nucleophilic aromatic substitution reactions under specific conditions.

-

N-Cyclohexyl Group: The cyclohexyl group is generally unreactive under standard conditions but can undergo conformational changes.

The sulfonamide scaffold is a prominent feature in a wide array of FDA-approved drugs, highlighting its importance in medicinal chemistry[3]. N-acyl sulfonamides, a related class of compounds, are known bioisosteres of carboxylic acids and have been incorporated into various therapeutic agents, including antiviral and anticancer drugs[4]. Given these precedents, 2-chloro-N-cyclohexylbenzenesulfonamide could serve as a valuable building block in drug discovery programs. For instance, N-cyclohexyl-2-aminobenzenesulfonamide, a related compound, is a precursor for the synthesis of biologically active heterocyclic compounds like quinazolinones and benzothiadiazine-1,1-dioxides[5].

The following diagram illustrates the potential for 2-chloro-N-cyclohexylbenzenesulfonamide as a scaffold in the synthesis of more complex molecules.

Caption: Potential reactivity pathways and applications of 2-chloro-N-cyclohexylbenzenesulfonamide.

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of 2-chloro-N-cyclohexylbenzenesulfonamide.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. For a related compound, 2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the aromatic protons, the cyclohexyl protons, and the N-methyl group[6]. The ¹³C NMR spectrum provides information on the carbon skeleton[7]. For 2-chloro-N-cyclohexylbenzenesulfonamide, one would expect to see distinct signals for the protons and carbons of the 2-chlorophenyl and cyclohexyl groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. For a similar sulfonamide, characteristic peaks were observed for the N-H stretch (around 3247 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and the S=O stretches of the sulfonamide group[8].

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Techniques like GC-MS or LC-MS can be employed[9]. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition[10].

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of sulfonamides and for their quantitative analysis[11][12]. A typical mobile phase would consist of a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid[11].

-

Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the synthesis and for preliminary purity checks.

Crystallography

Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule in the solid state. Studies on related compounds like 4-chloro-N-cyclohexylbenzenesulfonamide and 2-chloro-N-(2-chlorobenzoyl)benzenesulfonamide have revealed detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding[1][13]. For instance, in the crystal structure of 4-chloro-N-cyclohexylbenzenesulfonamide, molecules are linked by N-H···O hydrogen bonds to form inversion dimers[1].

Safety and Handling

-

Hazards: Related compounds are classified as causing skin and serious eye irritation[14][15]. May cause respiratory irritation[15].

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection[14].

-

Handling: Wash hands and any exposed skin thoroughly after handling[14]. Avoid breathing dust, fumes, gas, mist, vapors, or spray[14]. Use only outdoors or in a well-ventilated area[14].

-

Storage: Store in a well-ventilated place and keep the container tightly closed[14][15]. Store locked up[14][15].

-

Disposal: Dispose of contents and container to an approved waste disposal plant[14].

Conclusion

2-Chloro-N-cyclohexylbenzenesulfonamide is a molecule with a rich fundamental chemistry. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. The presence of the sulfonamide group, a well-known pharmacophore, makes it a promising starting point for the development of new therapeutic agents. A thorough understanding of its synthesis, reactivity, and analytical characterization is paramount for any researcher or drug development professional working with this compound. This guide provides a solid foundation for such endeavors, grounded in established scientific principles and data from closely related analogs.

References

-

LookChem. Benzenepropanesulfonamide, 2-chloro-N-cyclohexyl-. [Link]

-

Krishna Solvechem Ltd. MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

MDPI. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. [Link]

-

SciSpace. Article. [Link]

-

SIELC Technologies. Separation of Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- on Newcrom R1 HPLC column. [Link]

-

National Center for Biotechnology Information. 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide. [Link]

-

ResearchGate. 2-(N-Cyclohexylcarbamoyl)benzenesulfonamide. [Link]

-

National Center for Biotechnology Information. 2-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide. [Link]

-

U.S. Environmental Protection Agency. Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry. [Link]

-

SpectraBase. 2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide - Optional[1H NMR] - Spectrum. [Link]

-

SpectraBase. 2,5-dichloro-N-cyclohexyl-N-methylbenzenesulfonamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

National Center for Biotechnology Information. 4-Chloro-N-cyclohexylbenzenesulfonamide. [Link]

-

National Center for Biotechnology Information. N-Benzoyl-2-chlorobenzenesulfonamide. [Link]

-

CHRIST (Deemed to be University) Journals. A novel and sustainable method for the synthesis of 2-chloro-3-[trans-4-(4- chlorophenyl) cyclohexyl]-1,4- naphthoquinone, accom. [Link]

-

National Center for Biotechnology Information. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Joshi et al., IJPSR, 2012; Vol. 3(11): 4184-4191. [Link]

-

PubChem. N-Cyclohexylbenzenesulfonamide. [Link]

-

Royal Society of Chemistry. Mechanism of the reaction of sulphides with N-chloroarenesulphonamides. [Link]

-

Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

-

ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]

-

Semantic Scholar. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. [Link]

-

ChemRxiv. Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. [Link]

-

National Center for Biotechnology Information. N-Cyclohexyl-N-(prop-2-en-1-yl)benzenesulfonamide. [Link]

Sources

- 1. 4-Chloro-N-cyclohexylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. ijpsr.com [ijpsr.com]

- 10. Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation of Benzenesulfonamide, N-cyclohexyl-N-methyl-2-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. epa.gov [epa.gov]

- 13. 2-Chloro-N-(2-chlorobenzoyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. lgcstandards.com [lgcstandards.com]

The Versatility of 2-Chloro-N-cyclohexylbenzenesulfonamide in Medicinal Chemistry: A Synthetic and Application Guide

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the benzenesulfonamide moiety stands as a cornerstone pharmacophore, integral to a multitude of therapeutic agents.[1][2] Its unique physicochemical properties, particularly the ability of the sulfonamide group to act as a potent zinc-binding group, have facilitated the development of drugs targeting a diverse array of enzymes and receptors.[1][2] Within this esteemed class of compounds, 2-chloro-N-cyclohexylbenzenesulfonamide emerges as a particularly versatile, yet underexplored, scaffold. Its strategic placement of a reactive chloro group on the phenyl ring, combined with the lipophilic cyclohexyl moiety, offers a rich platform for chemical modification and the generation of novel, biologically active molecules.

This comprehensive guide provides an in-depth exploration of the applications of 2-chloro-N-cyclohexylbenzenesulfonamide in medicinal chemistry. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental designs, offering detailed, field-proven protocols for the synthesis and derivatization of this scaffold. We will explore its potential in generating candidates for various therapeutic areas, including oncology and infectious diseases, grounded in authoritative scientific literature.

Core Physicochemical Properties and Synthetic Access

Before embarking on derivatization strategies, a foundational understanding of the core molecule is essential.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ClNO₂S | PubChem |

| Molecular Weight | 273.78 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | Commercial Suppliers |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Acetone) | General Chemical Knowledge |

Protocol 1: Synthesis of 2-Chloro-N-cyclohexylbenzenesulfonamide

The synthesis of the title compound is typically achieved through a nucleophilic substitution reaction between 2-chlorobenzenesulfonyl chloride and cyclohexylamine. This foundational protocol provides a reliable and scalable method for obtaining the starting scaffold.

Reaction Scheme:

Caption: General synthesis of the core scaffold.

Materials:

-

2-Chlorobenzenesulfonyl chloride

-

Cyclohexylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve cyclohexylamine (1.0 equivalent) in dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 2-chlorobenzenesulfonyl chloride (1.05 equivalents) in DCM to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1 M HCl and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 2-chloro-N-cyclohexylbenzenesulfonamide.

Medicinal Chemistry Applications: A Gateway to Diverse Bioactivities

The true value of 2-chloro-N-cyclohexylbenzenesulfonamide lies in its potential as a versatile building block. The presence of the chloro-substituent on the aromatic ring provides a handle for various cross-coupling reactions, while the sulfonamide N-H can be a site for further substitution.

Application 1: Synthesis of Kinase Inhibitors

The benzenesulfonamide scaffold is a well-established feature in the design of kinase inhibitors.[3] The sulfonamide group can form crucial hydrogen bonds within the ATP-binding pocket of many kinases. The 2-chloro position offers a strategic point for introducing moieties that can target the hinge region or other specificity pockets.

This protocol demonstrates the derivatization of the 2-chloro position via a Suzuki coupling reaction, a powerful tool for creating C-C bonds. This allows for the introduction of various aryl or heteroaryl groups, significantly expanding the chemical space for kinase inhibitor discovery.[4]

Reaction Workflow:

Caption: Workflow for Suzuki cross-coupling reaction.

Materials:

-

2-Chloro-N-cyclohexylbenzenesulfonamide

-

Aryl or heteroaryl boronic acid (e.g., 4-pyridinylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a Schlenk flask, add 2-chloro-N-cyclohexylbenzenesulfonamide (1.0 equivalent), the aryl/heteroaryl boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzenesulfonamide derivative.

Application 2: Development of Carbonic Anhydrase Inhibitors

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes, including tumorigenesis.[5][6] The primary sulfonamide group is crucial for binding to the zinc ion in the active site of CAs. While 2-chloro-N-cyclohexylbenzenesulfonamide has a secondary sulfonamide, its derivatives can be designed to target specific CA isoforms.

N-alkylation of the sulfonamide can be employed to introduce various functional groups that can interact with the amino acid residues lining the active site cavity of different CA isoforms, potentially leading to enhanced potency and selectivity.[7]

Logical Relationship for N-Alkylation:

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]

- 6. New 4-[(3-cyclohexyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulfonamides, synthesis and inhibitory activity toward carbonic anhydrase I, II, IX, XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Cyclohexyl-N-propylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Purification Protocols for Crude 2-Chloro-N-cyclohexylbenzenesulfonamide

Target Audience: Process Chemists, Analytical Scientists, and Drug Discovery Researchers Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Context

The synthesis and functionalization of sulfonamides have seen a massive resurgence, particularly in the context of late-stage functionalization and photoredox catalysis . 2-Chloro-N-cyclohexylbenzenesulfonamide is a highly versatile secondary sulfonamide utilized as a building block in medicinal chemistry and as a radical precursor in anti-Markovnikov hydroamination studies.

Typically synthesized via the nucleophilic substitution of 2-chlorobenzenesulfonyl chloride with cyclohexylamine, the crude reaction mixture inevitably contains a matrix of impurities. Achieving analytical-grade purity requires a systematic approach that exploits the unique physicochemical properties of the target molecule. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps, focusing heavily on the mechanistic causality behind each purification choice to ensure your workflows are robust, scalable, and self-validating.

Mechanistic Rationale for Purification Strategies

The purification of secondary sulfonamides hinges on their distinct acid-base chemistry. The N-H proton of 2-chloro-N-cyclohexylbenzenesulfonamide is weakly acidic (pKa ≈ 10) due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This allows for chemoselective deprotonation using strong aqueous bases (e.g., 1.0 M NaOH), converting the highly lipophilic sulfonamide into a water-soluble sodium salt.

Conversely, the primary impurity—unreacted cyclohexylamine—is a strong organic base (conjugate acid pKa ≈ 10.6). In a highly basic aqueous environment (pH > 13), cyclohexylamine remains unprotonated and highly lipophilic, allowing it to be seamlessly partitioned into an organic wash layer.

Table 1: Impurity Profiling in Crude 2-Chloro-N-cyclohexylbenzenesulfonamide

| Impurity | Source | Chemical Nature | Solubility Profile | Removal Strategy |

| Cyclohexylamine | Unreacted starting material | Strong Base (pKa ~10.6) | Soluble in organics; water-soluble as a salt | Organic extraction from basic aqueous phase |

| Cyclohexylammonium Chloride | Reaction byproduct | Neutral Salt | Highly water-soluble | Aqueous wash / Filtration |

| 2-Chlorobenzenesulfonic Acid | Hydrolysis of sulfonyl chloride | Strong Acid (pKa < 0) | Highly water-soluble | Remains in aqueous filtrate upon acidification |

| Bis-sulfonylated Amine | Over-reaction (rare) | Neutral, Highly Lipophilic | Soluble in organics only | Organic extraction / Chromatography |

Protocol A: Chemoselective Acid-Base Reprecipitation (Bulk Purification)

This scalable, solvent-efficient protocol is the gold standard for initial bulk purification. It leverages the pKa differentials outlined above to isolate the target compound from both basic and acidic impurities.

Fig 1. Chemoselective acid-base reprecipitation workflow for crude sulfonamide purification.

Step-by-Step Methodology:

-

Dissolution: Suspend 10.0 g of the crude reaction mixture in 100 mL of 1.0 M NaOH (aq) in a separatory funnel. Swirl vigorously until the solid dissolves. Self-Validation: Complete dissolution indicates the successful formation of the water-soluble sodium sulfonamide salt. Persistent solids are likely bis-sulfonylated impurities.

-

Organic Wash: Add 50 mL of Ethyl Acetate (EtOAc) to the funnel. Invert and vent carefully. Separate the layers. The organic layer contains unreacted cyclohexylamine and neutral impurities. Repeat the wash with an additional 50 mL of EtOAc. Discard the organic layers.

-

Acidification (Critical Step): Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Place in an ice bath (0–5 °C). Slowly add 1.0 M HCl dropwise while monitoring with a pH meter or indicator paper.

-

Precipitation: As the pH drops below 4, the sulfonamide will reprotonate and crash out of solution as a white precipitate. Continue adding HCl until the pH stabilizes at 2.0. Causality: The highly acidic 2-chlorobenzenesulfonic acid byproduct remains entirely ionized and dissolved in the aqueous phase at this pH.

-

Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold distilled water to remove residual salts. Dry under high vacuum for 12 hours.

Protocol B: Solvent-Optimized Recrystallization (Final Polishing)

While reprecipitation removes >95% of impurities, trace organic contaminants may co-precipitate. Recrystallization is required for thermodynamic purification . Sulfonamides are notorious for "oiling out" (separating as a liquid rather than crystallizing) if the solvent system is too non-polar or if the melting point of the solid is lower than the solution temperature.

To prevent this, we utilize a 70% Isopropanol / 30% Water (v/v) system. The water increases the polarity, forcing the lipophilic cyclohexyl ring to pack tightly into a crystal lattice, while the isopropanol ensures adequate solubility at boiling temperatures.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a mixture of 70 mL Isopropanol and 30 mL DI water. Heat to a gentle boil (approx. 80 °C).

-

Dissolution: Place the semi-pure 2-chloro-N-cyclohexylbenzenesulfonamide in a clean Erlenmeyer flask. Add the hot solvent dropwise with continuous swirling until the solid just dissolves. Do not add excess solvent.

-

Cooling: Remove the flask from the heat source. Cover with a watch glass and allow it to cool undisturbed to room temperature over 2 hours. Self-Validation: Slow cooling promotes the exclusion of impurities from the growing crystal lattice.

-

Crystallization Induction: Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield. If no crystals form, scratch the inside of the flask with a glass rod to provide nucleation sites.

-

Harvesting: Filter the crystals under vacuum, wash with 10 mL of ice-cold 30% Isopropanol, and dry in a desiccator.

Protocol C: Silica Gel Flash Chromatography (Analytical Standard Grade)

For applications requiring >99.5% purity (e.g., precise photoredox catalytic cycles or kinetic studies), flash chromatography is utilized to separate structurally similar trace impurities that survive crystallization.

Step-by-Step Methodology:

-

Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry method in Hexane.

-

Sample Loading: Dissolve the sulfonamide in a minimum volume of Dichloromethane (DCM). Dry load the sample onto a small amount of silica gel, evaporate the DCM, and apply the powder evenly to the top of the column.

-

Elution: Run a gradient mobile phase starting from 90:10 Hexane:Ethyl Acetate, slowly increasing polarity to 70:30 Hexane:Ethyl Acetate.

-

Monitoring: Monitor fractions via TLC (Thin Layer Chromatography). 2-Chloro-N-cyclohexylbenzenesulfonamide is strongly UV-active at 254 nm due to the chlorophenyl ring. It typically elutes at an Rf of ~0.4 in 80:20 Hexane:EtOAc.

-

Recovery: Pool the fractions containing the pure product and remove the solvent in vacuo using a rotary evaporator.

Quantitative Comparison of Purification Methodologies

To assist in selecting the appropriate workflow for your specific project phase, consult the comparative data below:

Table 2: Comparison of Purification Methodologies

| Methodology | Typical Purity Achieved | Yield Recovery | Scalability | Time/Resource Cost | Best Used For |

| Acid-Base Reprecipitation | 92% – 96% | 85% – 90% | Excellent (100g+) | Low | Initial bulk cleanup of crude reaction mixtures |

| Recrystallization | 98% – 99% | 70% – 80% | Good (10g - 50g) | Medium | Final polishing for standard synthetic use |

| Flash Chromatography | > 99.5% | 60% – 75% | Poor (< 5g) | High | Preparation of analytical standards / biological assays |

References

-

Chinn, A. J., Sedillo, K., & Doyle, A. G. (2021). Phosphine/Photoredox Catalyzed Anti-Markovnikov Hydroamination of Olefins with Primary Sulfonamides via α-Scission from Phosphoranyl Radicals. Journal of the American Chemical Society, 143(43), 18331–18338. URL:[Link]

The Synthetic Versatility of 2-Chloro-N-cyclohexylbenzenesulfonamide: A Gateway to Novel Heterocyclic Scaffolds

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals and biologically active molecules. 2-Chloro-N-cyclohexylbenzenesulfonamide emerges as a promising, albeit underexplored, precursor for the synthesis of diverse heterocyclic systems. Its latent reactivity, centered on the ortho-chloro-substituted benzene ring, provides a versatile handle for intramolecular cyclization strategies, paving the way for the construction of privileged scaffolds.

This technical guide delineates the potential of 2-chloro-N-cyclohexylbenzenesulfonamide as a key building block in the synthesis of important sulfur-containing heterocycles. While direct literature on the specific applications of this reagent is nascent, we can extrapolate from well-established methodologies for analogous 2-substituted benzenesulfonamides to propose chemically sound and robust protocols. The information herein is intended to serve as a foundational resource for researchers, providing both a theoretical framework and practical, albeit hypothetical, experimental procedures to unlock the synthetic potential of this versatile precursor.

Core Concept: From a Latent Precursor to a Reactive Intermediate

The primary synthetic strategy hinges on the conversion of the 2-chloro group of 2-chloro-N-cyclohexylbenzenesulfonamide into a more reactive nucleophilic group, such as an amino group. This transformation unlocks a plethora of cyclization pathways. The resulting N-cyclohexyl-2-aminobenzenesulfonamide is a highly valuable intermediate for the synthesis of various fused heterocyclic systems, including benzothiadiazines, which are known for their diuretic and antihypertensive properties.[1]

Application I: Synthesis of N-Cyclohexyl-2-aminobenzenesulfonamide - The Key Intermediate

The transformation of the 2-chloro substituent to a 2-amino group is a critical first step. A common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-cyclohexyl-2-aminobenzenesulfonamide from 2-chloro-N-cyclohexylbenzenesulfonamide.

Materials:

-

2-Chloro-N-cyclohexylbenzenesulfonamide

-

Benzophenone imine

-

Palladium(II) acetate (Pd(OAc)₂)

-

(2-Biphenylyl)di-tert-butylphosphine

-

Sodium tert-butoxide

-

Toluene, anhydrous

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a dry, argon-flushed Schlenk flask, add 2-chloro-N-cyclohexylbenzenesulfonamide (1.0 eq), palladium(II) acetate (0.02 eq), and (2-biphenylyl)di-tert-butylphosphine (0.04 eq).

-

Add anhydrous toluene to the flask, followed by sodium tert-butoxide (1.4 eq) and benzophenone imine (1.2 eq).

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with 1 M hydrochloric acid. Stir for 30 minutes to hydrolyze the imine.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-cyclohexyl-2-aminobenzenesulfonamide.

Application II: Synthesis of Benzothiadiazine-1,1-dioxides

With the key intermediate, N-cyclohexyl-2-aminobenzenesulfonamide, in hand, we can now proceed to the synthesis of benzothiadiazine-1,1-dioxides. These compounds are of significant interest due to their diverse biological activities.[1] A plausible route involves a cyclocondensation reaction with aldehydes.[1]

Reaction Mechanism: Cyclocondensation with Aldehydes

The reaction is proposed to proceed through the initial formation of an imine between the aromatic amino group of the sulfonamide and the aldehyde. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the sulfonamide nitrogen onto the imine carbon, followed by dehydration, yields the dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide ring system.

Caption: Synthetic pathway for 2-Aryl-4-cyclohexyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-one 1,1-dioxides.

Experimental Protocol: Synthesis of 2-Aryl-4-cyclohexyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-one 1,1-dioxides

This protocol is adapted from established methods for analogous 2-aminobenzenesulfonamides.[1]

Materials:

-

N-Cyclohexyl-2-aminobenzenesulfonamide

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Ceric Ammonium Nitrate (CAN) or Iodine (I₂) as a catalyst

-

Acetonitrile (MeCN) as solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-cyclohexyl-2-aminobenzenesulfonamide (1.0 mmol) and the aromatic aldehyde (1.2 mmol) in acetonitrile (10 mL), add the catalyst (CAN, 0.1 mmol or I₂, 0.2 mmol).[1]

-

Stir the reaction mixture at 80 °C for 4-8 hours, monitoring the reaction progress by TLC.[1]

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.[1]

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary: Hypothetical Reaction Parameters

| Entry | Aldehyde (R) | Catalyst | Time (h) | Hypothetical Yield (%) |

| 1 | Phenyl | CAN | 6 | 85 |

| 2 | 4-Chlorophenyl | CAN | 5 | 90 |

| 3 | 4-Methoxyphenyl | I₂ | 8 | 82 |

| 4 | 2-Nitrophenyl | I₂ | 7 | 78 |

Application III: Potential for Multicomponent Reactions (MCRs)

N-Cyclohexyl-2-aminobenzenesulfonamide, with its two distinct nucleophilic centers (the aromatic amine and the sulfonamide nitrogen), is an excellent candidate for multicomponent reactions (MCRs).[1] MCRs are highly efficient synthetic strategies that enable the construction of complex molecules in a single pot from three or more starting materials, offering significant advantages in terms of atom economy and step efficiency.[2]

A hypothetical Ugi-type reaction could involve the condensation of N-cyclohexyl-2-aminobenzenesulfonamide, an aldehyde, an isocyanide, and a carboxylic acid to generate complex, peptidomimetic structures incorporating the sulfonamide scaffold.

Caption: Hypothetical multicomponent reaction pathway using N-cyclohexyl-2-aminobenzenesulfonamide.

Further research in this area could lead to the discovery of novel and efficient methods for the synthesis of diverse and potentially bioactive heterocyclic compounds.[1]

Conclusion and Future Outlook